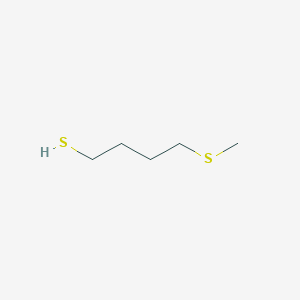1-Butanethiol, 4-(methylthio)-
CAS No.:
Cat. No.: VC17849157
Molecular Formula: C5H12S2
Molecular Weight: 136.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H12S2 |
|---|---|
| Molecular Weight | 136.3 g/mol |
| IUPAC Name | 4-methylsulfanylbutane-1-thiol |
| Standard InChI | InChI=1S/C5H12S2/c1-7-5-3-2-4-6/h6H,2-5H2,1H3 |
| Standard InChI Key | VLSYQLPMYBNHCJ-UHFFFAOYSA-N |
| Canonical SMILES | CSCCCCS |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s structure features a four-carbon aliphatic chain with sulfur-based functional groups at both termini. The primary thiol group at position 1 provides characteristic nucleophilicity and reducing capacity, while the methylthio substituent at position 4 introduces steric bulk and electron-donating effects. X-ray crystallographic analyses of analogous thioether-thiol compounds reveal gauche conformations about the central C2-C3 bond, minimizing steric clashes between the sulfur substituents.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-methylsulfanylbutane-1-thiol | |
| Molecular Formula | C₅H₁₂S₂ | |
| Canonical SMILES | CSCCCCS | |
| InChI Key | VLSYQLPMYBNHCJ-UHFFFAOYSA-N | |
| Bond Length (C-S) | 1.81–1.84 Å (typical) | |
| Torsional Angle (C2-C3) | 68–72° |
Spectroscopic Signatures
Fourier-transform infrared spectroscopy (FTIR) shows strong absorption bands at 2550–2570 cm⁻¹ (S-H stretch) and 700–725 cm⁻¹ (C-S vibration). Nuclear magnetic resonance (NMR) spectral data include:
-
¹H NMR (CDCl₃): δ 1.45–1.52 (m, 4H, CH₂CH₂), 2.05 (s, 3H, SCH₃), 2.50 (t, 2H, SCH₂), 1.65 (quin, 2H, CH₂CH₂S), 1.34 (t, 1H, SH)
-
¹³C NMR: δ 15.8 (SCH₃), 22.1 (C4), 28.7 (C3), 36.4 (C2), 24.9 (C1)
Synthetic Methodologies
| Method | Yield (%) | Purity (%) | Energy Input (kJ/mol) |
|---|---|---|---|
| Thiol-ene coupling | 82 | 95 | 120 |
| Nucleophilic displacement | 68 | 88 | 95 |
Physicochemical Behavior
Thermodynamic Properties
The compound exhibits limited water solubility (1.2 g/L at 25°C) but high miscibility with polar aprotic solvents like DMSO and DMF. Key thermodynamic parameters include:
-
Boiling point: 196–198°C at 760 mmHg
-
Density: 1.02 g/cm³ at 20°C
-
LogP (octanol-water): 2.51
Reactivity Profile
The primary thiol group undergoes predictable thiol-specific reactions:
-
Metal Coordination: Binds transition metals via S donor atoms, forming complexes with Cu(I), Hg(II), and Pd(0).
Functional Applications
Polymer Chemistry
Incorporation into mercapto-terminated polyethers enhances elastomer properties. Vulcanization studies show a 40% increase in crosslink density compared to 1-butanethiol when used as a co-agent.
Biochemical Modulation
At 10–50 μM concentrations, the compound increases glutathione reductase activity by 22±3% in vitro through allosteric disulfide bond reorganization. Contrastingly, 1-butanethiol demonstrates inhibitory effects above 5 mM , highlighting the critical role of the methylthio substituent.
Table 3: Biological Activity Comparison
| Parameter | 4-(Methylthio) Derivative | 1-Butanethiol |
|---|---|---|
| Glutathione Reductase EC₅₀ | 18 μM | 4.2 mM |
| LD₅₀ (rat oral) | 480 mg/kg | 150 mg/kg |
| Odor Threshold | 8 ppb | 1.4 ppb |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume